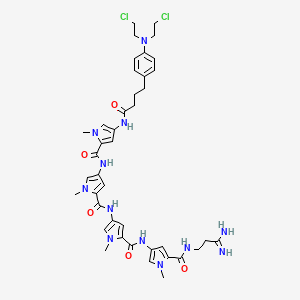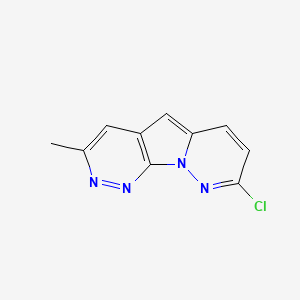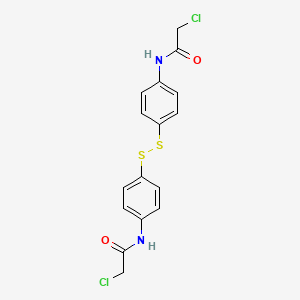
N,N'-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide): is a chemical compound with the molecular formula C16H14Cl2N2O2S2 It is known for its unique structure, which includes two chloroacetamide groups connected by a dithiobis(phenylene) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) typically involves the reaction of 4,4’-dithiodianiline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The dithiobis(phenylene) linkage can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form under appropriate conditions.
Hydrolysis: The chloroacetamide groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, amides, or thioethers.
Oxidation Products: Sulfoxides or sulfones.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials. Its reactivity makes it suitable for creating complex molecular architectures.
Biology and Medicine: In biological research, this compound is studied for its potential as a cross-linking agent in protein chemistry. It can be used to modify proteins or peptides, aiding in the study of protein-protein interactions and the development of bioconjugates.
Industry: In the industrial sector, N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) is used in the production of specialty chemicals and materials. Its ability to form stable linkages makes it valuable in the manufacture of adhesives, coatings, and resins.
Mechanism of Action
The mechanism of action of N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) involves its ability to form covalent bonds with nucleophilic sites on target molecules. The chloroacetamide groups react with nucleophiles such as thiols, amines, or hydroxyl groups, leading to the formation of stable covalent linkages. This reactivity is exploited in various applications, from cross-linking proteins to synthesizing complex organic molecules.
Comparison with Similar Compounds
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate): Similar in structure but with dichlorobenzoate groups instead of chloroacetamide.
N,N’-(2,4,6-Trimethyl-1,3-phenylene)bis(2-chloroacetamide): Similar in having chloroacetamide groups but with a different phenylene linkage.
Uniqueness: N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) is unique due to its dithiobis(phenylene) linkage, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring stable sulfur-containing linkages and versatile reactivity with nucleophiles.
Properties
CAS No. |
6339-52-2 |
|---|---|
Molecular Formula |
C16H14Cl2N2O2S2 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-chloro-N-[4-[[4-[(2-chloroacetyl)amino]phenyl]disulfanyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14Cl2N2O2S2/c17-9-15(21)19-11-1-5-13(6-2-11)23-24-14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22) |
InChI Key |
KSQWUMVUPBMLKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)SSC2=CC=C(C=C2)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


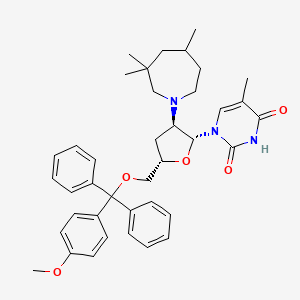
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810231.png)
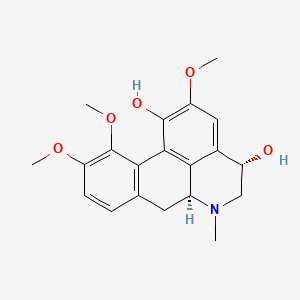


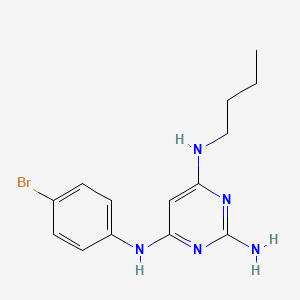
![[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12810280.png)
